![molecular formula C18H15N3O B2360022 1-[(1H-Benzimidazol-2-ylamino)methyl]-2-naphthol](/img/structure/B2360022.png)
1-[(1H-Benzimidazol-2-ylamino)methyl]-2-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV011832 is a compound under investigation for its potential use in treating malaria. It is part of the Medicines for Malaria Venture’s pipeline and is currently in preclinical development. The compound has shown promise due to its novel mechanism of action, which involves the inhibition of acetyl-CoA synthetase .
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives have diverse pharmacological activities . They have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
For instance, some benzimidazole derivatives have shown anticancer activity against HEPG2 (human liver carcinoma cell line) and PC12 (pheochromocytoma of the rat adrenal medulla) cells .
Pharmacokinetics
The compound’s physical properties such as melting point (261 °c), boiling point (333℃), and density (122) have been reported . These properties can influence the compound’s bioavailability.
Preparation Methods
The synthetic routes and reaction conditions for MMV011832 are not widely published. general methods for synthesizing similar compounds often involve multi-step organic synthesis techniques. These may include the formation of key intermediates through reactions such as nucleophilic substitution, followed by cyclization and functional group modifications. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
MMV011832, like many organic compounds, can undergo various types of chemical reactions:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the gain of electrons, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Hydrolysis: This involves the breaking of chemical bonds through the addition of water, often catalyzed by acids or bases.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions would depend on the specific functional groups present in MMV011832 and the conditions used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 1-[(1H-benzimidazol-2-ylamino)methyl]-2-naphthol exhibit significant anticancer properties. A study evaluated various synthesized derivatives against the human colorectal carcinoma cell line (HCT116) using the Sulforhodamine B assay. The results demonstrated that compounds derived from this scaffold showed IC50 values lower than that of 5-Fluorouracil, a standard chemotherapeutic agent, indicating potent anticancer activity:
Compound | IC50 (µM) | Comparison to 5-FU (IC50 = 9.99 µM) |
---|---|---|
N9 | 5.85 | More potent |
N18 | 4.53 | More potent |
These findings suggest that compounds based on this structure could serve as leads for the development of new anticancer drugs .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. A series of synthesized derivatives were tested against various bacterial strains (both Gram-positive and Gram-negative) and fungal species. The minimum inhibitory concentration (MIC) values were recorded, showing significant efficacy:
Compound | MIC (µM) | Target Organism |
---|---|---|
N1 | 1.27 | Bacillus subtilis |
N8 | 1.43 | Escherichia coli |
N22 | 1.30 | Klebsiella pneumoniae |
The results indicated that these compounds possess strong antimicrobial properties, making them candidates for further development in treating infections .
Synthesis of Heterocyclic Compounds
A notable application of this compound is its role in catalyzing the synthesis of pyrimido[1,2-a]benzimidazole derivatives through a one-pot three-component reaction. This method utilizes a nanoporous catalyst (ZnO@SO3H@Tropine), which enhances reaction efficiency and yield:
Reaction Conditions | Yield (%) |
---|---|
With catalyst | 95–99 |
Without catalyst | Lower yield |
This approach not only simplifies the synthetic process but also reduces environmental impact by minimizing waste .
Materials Science Applications
The compound's unique structure allows it to be used in the development of advanced materials, particularly in organic electronics and photonic devices. Its ability to form stable complexes with metal ions can be exploited in sensor technology and as a potential candidate for organic light-emitting diodes (OLEDs).
Comparison with Similar Compounds
MMV011832 can be compared to other antimalarial compounds such as artemisinin and chloroquine. Unlike these compounds, which target different stages of the malaria parasite’s life cycle, MMV011832 specifically inhibits acetyl-CoA synthetase. This unique mechanism of action makes it a promising candidate for overcoming resistance to existing antimalarial drugs.
Similar compounds include:
Artemisinin: Targets the malaria parasite’s ability to detoxify heme.
Chloroquine: Inhibits the parasite’s ability to digest hemoglobin.
Pyrimethamine: Inhibits dihydrofolate reductase, an enzyme involved in folate synthesis.
MMV011832’s distinct mechanism of action and potential for single-dose efficacy highlight its uniqueness among antimalarial compounds .
Biological Activity
1-[(1H-Benzimidazol-2-ylamino)methyl]-2-naphthol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound this compound is a Mannich base, which is synthesized through the reaction of naphthol with a benzimidazole derivative. The synthesis typically involves the use of aldehydes and amines in a one-pot reaction, often facilitated by various catalysts to improve yield and efficiency. Recent studies have demonstrated solvent-free methods that enhance the environmental sustainability of the synthesis process .
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as antifungal activity against pathogens such as Candida albicans and Aspergillus flavus. The Minimum Inhibitory Concentration (MIC) values indicate that this compound can inhibit growth at relatively low concentrations, making it a promising candidate for further development in antimicrobial therapies .
Anticancer Properties
Research has also indicated that this compound exhibits anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including colon cancer cells. The mechanism of action appears to involve the inhibition of DNA topoisomerase I, which is crucial for DNA replication and repair .
Research Findings and Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : Inhibition of topoisomerases interferes with DNA replication.
- Membrane Disruption : Antimicrobial action may involve disruption of bacterial cell membranes.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells leading to apoptosis.
Conclusion and Future Directions
The compound this compound demonstrates significant promise as an antimicrobial and anticancer agent. Future research should focus on:
- In vivo Studies : To validate efficacy and safety profiles.
- Mechanistic Studies : To elucidate detailed pathways of action.
- Formulation Development : For potential therapeutic applications.
Continued exploration into its biological activity could lead to new treatments for infections and cancer, addressing significant healthcare challenges.
Properties
IUPAC Name |
1-[(1H-benzimidazol-2-ylamino)methyl]naphthalen-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c22-17-10-9-12-5-1-2-6-13(12)14(17)11-19-18-20-15-7-3-4-8-16(15)21-18/h1-10,22H,11H2,(H2,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LESBHTSZBYJXQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CNC3=NC4=CC=CC=C4N3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863595 |
Source
|
Record name | 1-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)amino]methyl}naphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.